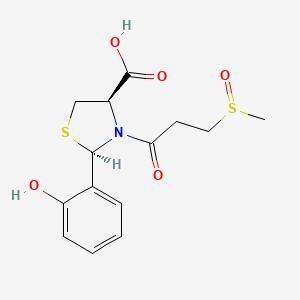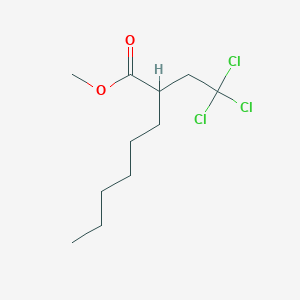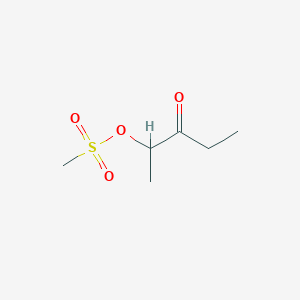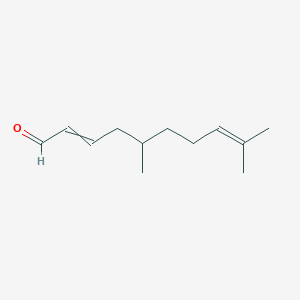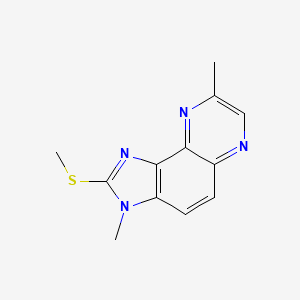
5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate is a chemical compound with the molecular formula C13H20O3 It is characterized by a formyl group attached to a cyclohexene ring, which is further substituted with three methyl groups and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with 2,6,6-trimethylcyclohex-1-en-1-yl acetate.
Formylation: The formylation of the starting material can be achieved using reagents such as formic acid or formyl chloride under acidic conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Carboxy-2,6,6-trimethylcyclohex-1-en-1-yl acetate.
Reduction: 5-Hydroxymethyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: This compound has a similar cyclohexene ring structure but differs in the functional groups attached.
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl): Another compound with a similar cyclohexene ring but different substituents.
Uniqueness
5-Formyl-2,6,6-trimethylcyclohex-1-en-1-yl acetate is unique due to the presence of both a formyl group and an acetate group on the same cyclohexene ring
Properties
CAS No. |
106199-89-7 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(5-formyl-2,6,6-trimethylcyclohexen-1-yl) acetate |
InChI |
InChI=1S/C12H18O3/c1-8-5-6-10(7-13)12(3,4)11(8)15-9(2)14/h7,10H,5-6H2,1-4H3 |
InChI Key |
NDOUYUMYYBDALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(CC1)C=O)(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14329859.png)
![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)

